1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C6H6F2N2O2 . It consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions . This compound is used commercially as an intermediate in the synthesis of various fungicides that act by inhibiting succinate dehydrogenase (SDHI) .
Preparation Methods
The synthesis of 1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-4-carboxylic acid involves several steps . One common method starts with propargyl alcohol, which undergoes oxidation, esterification, and addition reactions to form N,N-dimethylaminoacrylate . This intermediate is then subjected to substitution, cyclization, methylation, and alkaline hydrolysis to yield the final product . Industrial production methods have been optimized to use cost-effective raw materials and solvents, making the process economically viable .
Chemical Reactions Analysis
1-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include sodium hydroxide, acetic anhydride, and methyl hydrazine . The major products formed from these reactions are typically pyrazole derivatives with different functional groups attached .
Scientific Research Applications
This compound has several scientific research applications, particularly in the field of fungicide development . It serves as an intermediate in the synthesis of SDHI fungicides, which are effective against a broad spectrum of fungal species . These fungicides are used to protect various crops, including cereals, vegetables, and fruits, from fungal infections . Additionally, the compound is used in medicinal chemistry for the development of new drugs targeting mitochondrial respiratory chain enzymes .
Mechanism of Action
The mechanism of action of 1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-4-carboxylic acid involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain . By inhibiting SDH, the compound disrupts the energy production process in fungal cells, leading to their death . This mechanism makes it an effective fungicide for controlling various plant pathogens .
Comparison with Similar Compounds
1-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-4-carboxylic acid is unique due to its specific functional groups and their positions on the pyrazole ring . Similar compounds include isopyrazam, sedaxane, bixafen, fluxapyroxad, and benzovindiflupyr, all of which are SDHI fungicides . These compounds share a similar mechanism of action but differ in their chemical structures and spectrum of activity .
Properties
Molecular Formula |
C9H8F2N4O2 |
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Molecular Weight |
242.18 g/mol |
IUPAC Name |
1-[[2-(difluoromethyl)pyrazol-3-yl]methyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C9H8F2N4O2/c10-9(11)15-7(1-2-12-15)5-14-4-6(3-13-14)8(16)17/h1-4,9H,5H2,(H,16,17) |
InChI Key |
YJGIMMARXBFUCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1)C(F)F)CN2C=C(C=N2)C(=O)O |
Origin of Product |
United States |
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